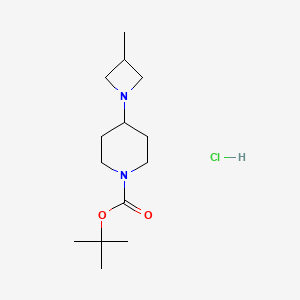
tert-Butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El clorhidrato de 4-(3-metilazetidin-1-il)piperidin-1-carboxilato de terc-butilo es un compuesto químico con la fórmula molecular C14H27ClN2O2. Es un derivado de la piperidina y la azetidina, que son dos heterociclos que contienen nitrógeno. Este compuesto se utiliza a menudo en síntesis orgánica e investigación farmacéutica debido a sus propiedades estructurales únicas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del clorhidrato de 4-(3-metilazetidin-1-il)piperidin-1-carboxilato de terc-butilo generalmente implica la reacción del 4-piperidinocarboxilato de terc-butilo con 3-metilazetidina. La reacción se lleva a cabo en condiciones controladas, a menudo utilizando una base como el hidruro de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleófila. El producto se purifica luego mediante técnicas de cristalización o cromatografía .
Métodos de Producción Industrial
En un entorno industrial, la producción del clorhidrato de 4-(3-metilazetidin-1-il)piperidin-1-carboxilato de terc-butilo puede implicar reacciones por lotes a gran escala en reactores. El proceso incluye el uso de sistemas automatizados para el control preciso de los parámetros de reacción, como la temperatura, la presión y el pH. El producto final se obtiene típicamente a través de una serie de pasos de purificación, incluida la filtración, la destilación y la recristalización .
Análisis De Reacciones Químicas
Tipos de Reacciones
El clorhidrato de 4-(3-metilazetidin-1-il)piperidin-1-carboxilato de terc-butilo experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Hidruro de sodio en dimetilformamida (DMF) como disolvente.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El clorhidrato de 4-(3-metilazetidin-1-il)piperidin-1-carboxilato de terc-butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas.
Biología: Se emplea en el estudio de inhibidores enzimáticos y ligandos de receptores.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente en el diseño de nuevos productos farmacéuticos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales
Mecanismo De Acción
El mecanismo de acción del clorhidrato de 4-(3-metilazetidin-1-il)piperidin-1-carboxilato de terc-butilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede actuar como un inhibidor o activador, dependiendo de su estructura y la naturaleza del objetivo. Las vías involucradas a menudo incluyen la unión a sitios activos o sitios alostéricos, lo que lleva a cambios en la actividad de la molécula diana .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(Fenilamino)piperidin-1-carboxilato de terc-butilo
- 4-(Metoximetil)piperidin-1-carboxilato de terc-butilo
- 4-(Piperazin-1-ilmetil)piperidin-1-carboxilato de terc-butilo
Singularidad
El clorhidrato de 4-(3-metilazetidin-1-il)piperidin-1-carboxilato de terc-butilo es único debido a la presencia de ambos anillos de azetidina y piperidina en su estructura. Este sistema de doble anillo imparte propiedades químicas específicas, como una mayor estabilidad y reactividad, lo que lo hace valioso en diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C14H27ClN2O2 |
|---|---|
Peso molecular |
290.83 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-methylazetidin-1-yl)piperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-11-9-16(10-11)12-5-7-15(8-6-12)13(17)18-14(2,3)4;/h11-12H,5-10H2,1-4H3;1H |
Clave InChI |
MKQTTXXRWHFHGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(C1)C2CCN(CC2)C(=O)OC(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Silane, (1,1-dimethylethyl)dimethyl[[(1S)-1-(2-propyn-1-yl)dodecyl]oxy]-](/img/structure/B11835054.png)
![2-(3-bromopropyl)-4-(1-ethoxyethoxy)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B11835056.png)

![8-[Methoxy(phenyl)methyl]-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B11835071.png)

![2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-3-methyl-4-nitropyridine 1-oxide](/img/structure/B11835082.png)



![1-[8-(Benzyloxy)-5-hydroxy-3,4-dihydronaphthalen-2-yl]ethan-1-one](/img/structure/B11835102.png)

